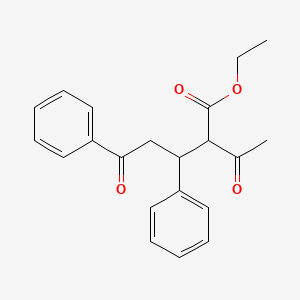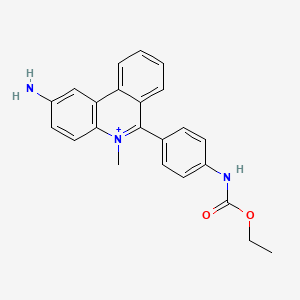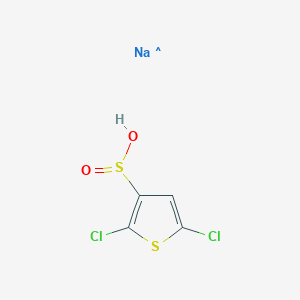
(2,2'-Binaphthalene)-1,1',6,6',7,7'-hexol, 8,8'-bis((E)-(hexylimino)methyl)-3,3'-dimethyl-5,5'-bis(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2’-Binaphthalene)-1,1’,6,6’,7,7’-hexol, 8,8’-bis((E)-(hexylimino)methyl)-3,3’-dimethyl-5,5’-bis(1-methylethyl)- is a complex organic compound with a unique structure It is characterized by the presence of multiple hydroxyl groups, imino groups, and alkyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Binaphthalene)-1,1’,6,6’,7,7’-hexol, 8,8’-bis((E)-(hexylimino)methyl)-3,3’-dimethyl-5,5’-bis(1-methylethyl)- typically involves multiple steps. One common approach is the condensation of 2,2’-binaphthol with hexylamine under acidic conditions to form the imino groups. This is followed by the introduction of methyl and isopropyl groups through alkylation reactions. The final product is purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more robust purification techniques such as crystallization and distillation to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2,2’-Binaphthalene)-1,1’,6,6’,7,7’-hexol, 8,8’-bis((E)-(hexylimino)methyl)-3,3’-dimethyl-5,5’-bis(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imino groups can be reduced to amines.
Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted binaphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2,2’-Binaphthalene)-1,1’,6,6’,7,7’-hexol, 8,8’-bis((E)-(hexylimino)methyl)-3,3’-dimethyl-5,5’-bis(1-methylethyl)- is used as a chiral ligand in asymmetric synthesis. Its unique structure allows it to induce chirality in various reactions, making it valuable in the synthesis of enantiomerically pure compounds.
Biology
In biology, this compound has been studied for its potential as a fluorescent probe. The presence of multiple hydroxyl and imino groups allows it to interact with biological molecules, making it useful in imaging and diagnostic applications.
Medicine
In medicinal chemistry, (2,2’-Binaphthalene)-1,1’,6,6’,7,7’-hexol, 8,8’-bis((E)-(hexylimino)methyl)-3,3’-dimethyl-5,5’-bis(1-methylethyl)- has shown promise as an anticancer agent. Its ability to interact with DNA and proteins can inhibit the growth of cancer cells.
Industry
In industry, this compound is used as a precursor for the synthesis of advanced materials. Its unique structure makes it suitable for the development of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of (2,2’-Binaphthalene)-1,1’,6,6’,7,7’-hexol, 8,8’-bis((E)-(hexylimino)methyl)-3,3’-dimethyl-5,5’-bis(1-methylethyl)- involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the imino groups can participate in nucleophilic and electrophilic reactions. These interactions can disrupt the normal function of proteins and DNA, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2,2’-Binaphthalene)-1,1’,6,6’,7,7’-hexol
- (2,2’-Binaphthalene)-1,1’,6,6’,7,7’-hexol, 8,8’-bis((E)-(ethylimino)methyl)-3,3’-dimethyl-5,5’-bis(1-methylethyl)-
- (2,2’-Binaphthalene)-1,1’,6,6’,7,7’-hexol, 8,8’-bis((E)-(propylimino)methyl)-3,3’-dimethyl-5,5’-bis(1-methylethyl)-
Uniqueness
The uniqueness of (2,2’-Binaphthalene)-1,1’,6,6’,7,7’-hexol, 8,8’-bis((E)-(hexylimino)methyl)-3,3’-dimethyl-5,5’-bis(1-methylethyl)- lies in its specific combination of functional groups. The presence of hexylimino groups, along with the methyl and isopropyl substituents, gives it distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
7356-17-4 |
|---|---|
Molekularformel |
C42H56N2O6 |
Molekulargewicht |
684.9 g/mol |
IUPAC-Name |
8-(hexyliminomethyl)-2-[8-(hexyliminomethyl)-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl]-3-methyl-5-propan-2-ylnaphthalene-1,6,7-triol |
InChI |
InChI=1S/C42H56N2O6/c1-9-11-13-15-17-43-21-29-35-27(31(23(3)4)41(49)37(29)45)19-25(7)33(39(35)47)34-26(8)20-28-32(24(5)6)42(50)38(46)30(36(28)40(34)48)22-44-18-16-14-12-10-2/h19-24,45-50H,9-18H2,1-8H3 |
InChI-Schlüssel |
RQWKQNOBDCCPSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN=CC1=C(C(=C(C2=C1C(=C(C(=C2)C)C3=C(C4=C(C=C3C)C(=C(C(=C4C=NCCCCCC)O)O)C(C)C)O)O)C(C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate](/img/structure/B12808241.png)
![3-[Methyl(prop-2-enyl)phosphoryl]prop-1-ene](/img/structure/B12808248.png)

![4-[4-[2-chloroethyl(2-fluoroethyl)amino]phenyl]butanoic acid](/img/structure/B12808256.png)
![2-cyclopentyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12808262.png)








